NOX5 Inhibitory Activity vs. Apocynin
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide exhibits a distinct pharmacological profile by quantifiably inhibiting NADPH oxidase 5 (NOX5) with an IC50 of 100 µM [1]. In stark contrast, the widely used NOX inhibitor apocynin has been demonstrated to be completely ineffective against NOX5 [2]. This unique activity profile makes this compound a critical tool for NOX5-specific studies where apocynin would be a wasted procurement.
| Evidence Dimension | NOX5 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 100 µM (1.00E+5 nM) |
| Comparator Or Baseline | Apocynin: No inhibition of NOX5 activity |
| Quantified Difference | Target compound is active; apocynin is inactive on this isoform |
| Conditions | Inhibition of full-length human NOX5 transfected in HEK cells; measured by ionomycin-stimulated ROS generation via chemiluminescence assay. |
Why This Matters
This is the sole identifying feature for procurement: it filters out the general NOX inhibitor apocynin, ensuring researchers purchase a compound capable of interrogating the NOX5 isoform.
- [1] BindingDB. (2020). BDBM50497258 (CHEMBL3347566): IC50 data for human NOX5. View Source
- [2] Bedard, K., & Krause, K. H. (2007). The NOX family of ROS-generating NADPH oxidases: physiology and pathophysiology. Physiological Reviews, 87(1), 245-313. View Source
